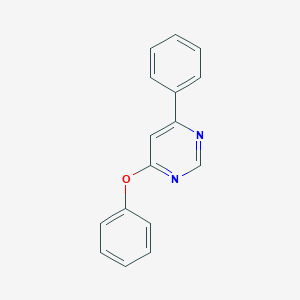

4-Phenoxy-6-phenylpyrimidine

Description

Structure

3D Structure

Properties

Molecular Formula |

C16H12N2O |

|---|---|

Molecular Weight |

248.28g/mol |

IUPAC Name |

4-phenoxy-6-phenylpyrimidine |

InChI |

InChI=1S/C16H12N2O/c1-3-7-13(8-4-1)15-11-16(18-12-17-15)19-14-9-5-2-6-10-14/h1-12H |

InChI Key |

BVFVHSFYHFOBEB-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C2=CC(=NC=N2)OC3=CC=CC=C3 |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=NC=N2)OC3=CC=CC=C3 |

Origin of Product |

United States |

Synthetic Methodologies for 4 Phenoxy 6 Phenylpyrimidine and Its Derivatives

Direct Synthesis Strategies for 4-Phenoxy-6-phenylpyrimidine and Its Positional Isomers

The direct synthesis of this compound can be approached through several core strategies, each offering distinct advantages in terms of precursor availability, reaction efficiency, and regioselectivity. These methods include the modification of an existing pyrimidine (B1678525) scaffold and the de novo construction of the pyrimidine ring.

Nucleophilic Aromatic Substitution Approaches for Phenoxy Group Installation on Halogenated Pyrimidines

Nucleophilic aromatic substitution (SNAr) is a cornerstone reaction for the functionalization of electron-deficient heterocyclic systems like pyrimidines. vulcanchem.commasterorganicchemistry.com The presence of two electronegative nitrogen atoms in the pyrimidine ring facilitates the attack of nucleophiles, particularly when a good leaving group, such as a halogen, is present at the C2, C4, or C6 position. masterorganicchemistry.com The reaction is accelerated by the presence of electron-withdrawing groups on the aromatic ring and proceeds through a negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.com

For the synthesis of this compound, this strategy would typically involve the reaction of a 4-halo-6-phenylpyrimidine with phenol (B47542) or a phenoxide salt. The rate of reaction is often dependent on the nature of the halogen, with fluoride (B91410) being an excellent leaving group for SNAr reactions due to its high electronegativity, which accelerates the initial nucleophilic attack—the rate-determining step. masterorganicchemistry.comacs.org

A common precursor for this type of synthesis is 4,6-dichloro-2-phenylpyrimidine. The differential reactivity of the chlorine atoms can be exploited to achieve selective substitution. Research on related structures, such as 4-chloro-6-substituted phenoxy-2-phenylpyrimidine derivatives, demonstrates a practical application of this methodology. nih.govacs.org In this approach, 2-phenyl-4,6-dichloropyrimidine is treated with a substituted phenol to displace one of the chloro groups, yielding a 6-aryloxy-4-chloro-2-phenylpyrimidine. nih.govacs.orgepa.gov A subsequent reaction could then be performed to modify the second halogenated position if desired.

Table 1: Illustrative Conditions for Nucleophilic Aromatic Substitution on Pyrimidines

| Precursor | Nucleophile | Catalyst/Base | Solvent | Conditions | Product Type | Reference |

| 4,6-Dichloropyrimidine | Substituted Phenol | K₂CO₃ | Acetonitrile | Reflux | 4-Chloro-6-phenoxypyrimidine | nih.gov |

| Perfluoropyrimidine | Phenoxide | Not specified | Not specified | Not specified | Phenoxy-perfluoropyrimidine | mdpi.com |

| 2-Fluoropyridine | NaOEt | None | EtOH | Room Temp. | 2-Ethoxypyridine | acs.org |

[X+Y] Annulation Reactions for Pyrimidine Ring Formation

Annulation reactions provide a powerful means of constructing the pyrimidine ring from smaller, acyclic fragments. These methods build the heterocyclic core, incorporating the required substituents from the starting materials.

A prominent strategy for pyrimidine synthesis is the [3+3] annulation, which combines a three-atom component (an amidine) with another three-atom component (derived from a saturated ketone). acs.orgnih.gov Copper-catalyzed oxidative annulation reactions have been developed that efficiently couple commercially available amidines with saturated ketones. acs.orgnih.govorganic-chemistry.org This process typically involves a cascade of oxidative dehydrogenation of the ketone, followed by annulation with the amidine and a final oxidative aromatization step to yield the pyrimidine product. acs.orgnih.govrsc.org

To synthesize this compound via this route, one would react benzamidine (B55565) (providing the N1, C2, and N3 atoms, along with the C6-phenyl group) with a phenoxy-substituted ketone, such as 1-phenoxyacetone. The reaction is often mediated by a copper catalyst and an oxidant like (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO). organic-chemistry.orgrsc.org

Table 2: General Conditions for Cu-Catalyzed [3+3] Annulation

| Catalyst | Oxidant | Base | Solvent | Temperature | Key Transformation | Reference |

| Cu(OAc)₂·H₂O | 4-HO-TEMPO | Cs₂CO₃ | 1,4-Dioxane | 120 °C | β-C(sp³)–H functionalization of ketones | acs.orgnih.gov |

| CuBr | TEMPO/O₂ | DBU | Dichloroethane | 80 °C | Intermolecular oxidative coupling | rsc.org |

An alternative annulation strategy involves the [3+2+1] three-component reaction of an amidine, a ketone, and a one-carbon (C1) source. acs.orgacs.orgnih.gov This eco-friendly method forms one C-C and two C-N bonds in a single oxidative process. acs.orgorganic-chemistry.org A notable example uses N,N-dimethylaminoethanol (DMEA) as the C1 donor, which is oxidized via C(sp³)–H activation. acs.orgacs.orgnih.govorganic-chemistry.org

For the specific synthesis of this compound, this reaction would theoretically combine benzamidine (the 3-atom N-C-N source with the phenyl group), a phenoxy-substituted ketone (the 2-atom C-C source), and a C1 donor like DMEA or dimethylformamide (DMF). acs.orgorganic-chemistry.org The reaction is typically catalyzed by a copper salt in the presence of a base. organic-chemistry.org This approach is highly versatile and shows good tolerance for various functional groups. acs.orgorganic-chemistry.org

Multicomponent Reaction Sequences for Pyrimidine Assembly

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more starting materials in a single operation to form a complex product, minimizing waste and operational steps. researchgate.netmdpi.com A sustainable, iridium-catalyzed multicomponent synthesis of pyrimidines has been developed using amidines and up to three different alcohol molecules. acs.orgnih.govorganic-chemistry.org

This reaction proceeds through a sequence of condensation and dehydrogenation steps, liberating only hydrogen and water as byproducts. acs.orgnih.gov The regioselective formation of C-C and C-N bonds allows for the assembly of highly substituted pyrimidines. acs.orgorganic-chemistry.org To construct this compound, this MCR could potentially utilize benzamidine with a combination of alcohols that would ultimately form the phenoxy-substituted carbon backbone of the pyrimidine ring. The versatility of this method makes it a powerful tool for creating libraries of diversely functionalized pyrimidines. acs.orgnih.govorganic-chemistry.org

Synthesis of Structurally Related Phenoxy-Phenylpyrimidine Analogs

The synthesis of analogs of this compound is crucial for structure-activity relationship studies in various applications. A notable class of analogs are the 6-aryloxy-4-chloro-2-phenylpyrimidines. nih.govacs.org

The synthesis of these compounds was achieved through a substructure splicing approach. nih.govacs.orgepa.gov The key intermediate, 2-phenyl-4,6-dichloropyrimidine, was prepared from the reaction of benzamidine hydrochloride with diethyl malonate, followed by chlorination with phosphorus oxychloride. This dichlorinated intermediate was then subjected to a nucleophilic aromatic substitution reaction with various substituted phenols in the presence of potassium carbonate in acetonitrile. This method provided a series of 4-chloro-6-substituted phenoxy-2-phenylpyrimidine derivatives, whose structures were confirmed by ¹H NMR, ¹³C NMR, and HRMS. nih.govacs.org

Table 3: Examples of Synthesized 6-Aryloxy-4-chloro-2-phenylpyrimidine Analogs

| Phenol Substituent | Resulting Compound Name | Reference |

| 4-chloro | 4-Chloro-6-(4-chlorophenoxy)-2-phenylpyrimidine | nih.gov |

| 2,4-dichloro | 4-Chloro-6-(2,4-dichlorophenoxy)-2-phenylpyrimidine | nih.gov |

| 4-fluoro | 4-Chloro-6-(4-fluorophenoxy)-2-phenylpyrimidine | nih.gov |

| 4-methyl | 4-Chloro-2-phenyl-6-(p-tolyloxy)pyrimidine | nih.gov |

| 4-methoxy | 4-Chloro-6-(4-methoxyphenoxy)-2-phenylpyrimidine | nih.gov |

This synthetic route highlights the utility of dihalogenated pyrimidines as versatile platforms for creating a diverse range of phenoxy-phenylpyrimidine analogs through controlled, sequential SNAr reactions.

Substructure Splicing Routes for Derivatized Phenoxy-Phenylpyrimidines, including Chloro-Phenoxy-Phenylpyrimidine Analogs

A prominent strategy for creating derivatives of this compound is the substructure splicing method. nih.gov This approach involves combining active substructures from different compounds to generate new molecules with potentially enhanced properties. nih.gov A notable example is the synthesis of a series of 4-chloro-6-substituted phenoxy-2-phenylpyrimidine derivatives. nih.govacs.org This synthesis uses fenclorim (4,6-dichloro-2-phenylpyrimidine), a commercial herbicide safener, as a lead compound. nih.govnih.govresearchgate.net

The synthetic route combines the phenylpyrimidine moiety from fenclorim with the phenoxy group found in other active molecules like the fungicide azoxystrobin (B1666510). nih.gov The process typically starts with 2-phenyl-4,6-dichloropyrimidine, which undergoes a nucleophilic substitution reaction with various substituted phenols. This reaction yields the target 4-chloro-6-phenoxy-2-phenylpyrimidine analogues. nih.govresearchgate.net The structures of these synthesized compounds are typically confirmed using analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectroscopy (HRMS). nih.govacs.org

Cyclization Reactions Involving Ketones and Nitriles in Pyrimidine Formation

A general and economically viable method for synthesizing the pyrimidine core involves the copper-catalyzed cyclization of ketones with nitriles under basic conditions. nih.govacs.org This approach is valued for its broad substrate scope and tolerance of various functional groups. nih.govresearchgate.net The reaction constructs the 2,4,6-trisubstituted pyrimidine ring through a novel pathway where the nitrile acts as an electrophile, leading to consecutive carbon-carbon and two carbon-nitrogen bond formations. nih.govacs.org

This method represents a significant advancement over traditional pyrimidine syntheses, which often rely on the condensation of amidines with 1,3-dicarbonyl compounds. acs.org The use of abundant and inexpensive ketones and nitriles as starting materials makes this a highly practical strategy for constructing a wide variety of pyrimidine structures. acs.org For instance, heteroaryl nitriles like 3-thiophenecarbonitrile (B159127) can react smoothly with ketones such as 1-(4-fluorophenyl)ethanone, producing the corresponding pyrimidine in high yield. acs.org

| Starting Materials | Catalyst/Conditions | Product Type | Reference(s) |

| Ketones, Nitriles | Copper catalyst, Base | Diversely functionalized pyrimidines | nih.govacs.orgrsc.org |

| Acetophenone (B1666503), Acetonitrile | CuI, K₃PO₄ | 2,4-Dimethyl-6-phenylpyrimidine | acs.org |

| 1-(4-fluorophenyl)ethanone, 3-thiophenecarbonitrile | CuI, K₃PO₄ | 2-(Thiophen-3-yl)-4-(4-fluorophenyl)-6-methylpyrimidine | acs.org |

| Adamantanone, Acetonitrile | CuI, K₃PO₄ | Adamantane-fused pyrimidine | acs.org |

Table 1. Examples of Pyrimidine Synthesis via Ketone and Nitrile Cyclization.

Synthetic Pathways from Amidines and Alcohols

Multicomponent reactions (MCRs) provide a highly efficient and atom-economical route to complex molecules from simple precursors in a single step. The synthesis of pyrimidines from amidines and up to three different alcohol molecules is a prime example of this sustainable approach. nih.govacs.org This method proceeds through a sequence of condensation and dehydrogenation steps, catalyzed by transition metal pincer complexes. acs.orgsci-hub.se

Catalysts based on iridium, manganese, and copper have been successfully employed. nih.govacs.orgrsc.org For example, PN₅P–Ir–pincer complexes are highly efficient in catalyzing the regioselective formation of highly substituted, unsymmetrical pyrimidines. acs.orgsci-hub.se The reaction liberates water and hydrogen gas as the only byproducts, highlighting its environmental benefits. sci-hub.se This protocol allows for the assembly of pyrimidines from readily available alcohol building blocks, which can be derived from biomass. acs.org

| Catalyst System | Reactants | Key Features | Reference(s) |

| PN₅P–Ir–pincer complexes | Amidines, up to three different alcohols | Regioselective, sustainable, high yields (up to 93%) | acs.orgsci-hub.se |

| PN₅P–Mn-pincer complexes | Amidines, alcohols | Uses earth-abundant metal, selective C-C and C-N bond formation | nih.gov |

| Copper catalyst | Amidines, primary and secondary alcohols | High atom efficiency, operational simplicity | rsc.org |

Table 2. Catalytic Systems for Pyrimidine Synthesis from Amidines and Alcohols.

β-Formyl Enamide Cyclizations for Pyrimidine Synthesis

A novel and highly efficient method for preparing substituted pyrimidines involves the cyclization of β-formyl enamides. scialert.netorganic-chemistry.org This reaction is typically catalyzed by a Lewis acid, such as samarium chloride (SmCl₃), and utilizes urea (B33335) as the source of ammonia (B1221849). rsc.orgorganic-chemistry.org A significant advantage of this procedure is the use of microwave irradiation, which dramatically reduces reaction times from hours to minutes compared to conventional heating methods. organic-chemistry.orgthieme-connect.com

The proposed mechanism suggests that urea decomposes under microwave heating to release ammonia, which then reacts with the β-formyl enamide. The Lewis acid catalyst activates the carbonyl group, facilitating the subsequent cyclization to form the pyrimidine ring. organic-chemistry.org This method is particularly effective for synthesizing 2,5,6-trisubstituted pyrimidines and annelated pyrimidine systems in high yields. scialert.netorganic-chemistry.org

Synthesis of 2-Substituted Pyrimidine-5-carboxylic Esters and Their Structural Significance

The synthesis of 2-substituted pyrimidine-5-carboxylic esters is of considerable interest as these compounds are valuable intermediates in medicinal chemistry. A direct and high-yielding method has been developed that addresses the challenge of synthesizing pyrimidines lacking a substituent at the 4-position. organic-chemistry.orgthieme-connect.com This procedure involves the reaction of the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol with a variety of amidinium salts. organic-chemistry.orgthieme-connect.com

The sodium salt reagent is prepared by condensing methyl formate (B1220265) with methyl 3,3-dimethoxypropionate. thieme-connect.com It then undergoes a facile condensation with amidinium salts in a solvent like DMF at elevated temperatures to produce the desired pyrimidine esters in moderate to excellent yields. thieme-connect.com The resulting ester group at the 5-position and the variable substituent at the 2-position offer versatile handles for further chemical modification. rsc.orgorganic-chemistry.org For example, a 2-alkylthio group can be readily displaced by various nucleophiles, providing a pathway to a wide array of 2-substituted pyrimidine derivatives. thieme-connect.com

Chalcone-Derived Pyrimidine Synthesis Methodologies

Chalcones, which are α,β-unsaturated ketones, serve as versatile precursors for the synthesis of a wide range of heterocyclic compounds, including pyrimidines. wiley.comderpharmachemica.com The synthesis of pyrimidines from chalcones typically involves a condensation reaction with a three-carbon synthon like urea, thiourea, or guanidine (B92328) hydrochloride. wiley.comderpharmachemica.comjptcp.com

These syntheses can be performed using either one-pot or two-pot methods. wiley.com

One-pot method: An aldehyde and a ketone are reacted in the presence of the nitrogen-containing reagent (e.g., thiourea). The chalcone (B49325) is formed in situ and immediately undergoes cyclization to form the pyrimidine ring. wiley.com This approach has been enhanced by using green techniques like ultrasound irradiation, which can shorten reaction times and improve yields. wiley.com

Two-pot method: The chalcone is first synthesized and isolated from the condensation of an appropriate aldehyde and acetophenone derivative. In a subsequent step, the purified chalcone is reacted with guanidine or a similar reagent in the presence of a base to yield the final pyrimidine product. wiley.comjpsbr.org

These methods provide access to a variety of 2-amino- and 2-thio-4,6-diarylpyrimidines, which are important scaffolds in chemical synthesis. wiley.com

Advanced and Sustainable Synthetic Techniques for Pyrimidine Scaffolds

The synthesis of pyrimidine scaffolds has increasingly benefited from the principles of green and sustainable chemistry. benthamdirect.com These advanced techniques aim to improve efficiency, reduce waste, and use less hazardous materials compared to traditional methods. benthamdirect.compowertechjournal.com

Key sustainable approaches include:

Microwave-Assisted Synthesis: As seen in the cyclization of β-formyl enamides, microwave heating can drastically accelerate reaction rates, leading to higher throughput and often improved yields in a fraction of the time required for conventional heating. organic-chemistry.orgscispace.com

Ultrasonic Irradiation: The use of ultrasound provides mechanical energy to the reaction mixture, which can enhance reaction rates and yields, as demonstrated in some chalcone-based pyrimidine syntheses. wiley.com This technique is considered an eco-friendly alternative to high-temperature refluxing. wiley.com

Multicomponent Reactions (MCRs): The synthesis from amidines and alcohols is a prime example of an MCR. acs.org These reactions increase efficiency and reduce waste by combining multiple starting materials into a complex product in a single synthetic operation, maximizing atom economy. acs.orgsci-hub.se

Use of Greener Catalysts: There is a growing trend to replace rare and toxic noble metal catalysts with those based on earth-abundant and less toxic metals like copper and manganese. nih.govrsc.org These catalysts have shown high efficacy in various pyrimidine synthesis reactions, such as the cyclization of ketones and nitriles. acs.org

Catalysis in Eco-Friendly Media: Research also focuses on performing these syntheses in greener solvents, such as water or bio-derived alcohols, further reducing the environmental impact of the chemical process. mdpi.com

These advanced and sustainable methods are crucial for the modern synthesis of this compound and its derivatives, aligning chemical manufacturing with environmental stewardship. benthamdirect.com

Catalytic Approaches (e.g., Copper-Catalysis, Iridium-Catalysis, Lewis Acid Catalysis)

Catalytic methods offer efficient and selective routes to complex molecules by lowering activation energies and enabling reactions under milder conditions. For the synthesis of 4,6-disubstituted pyrimidines, various catalytic systems are employed, primarily to facilitate C-C and C-O bond formations.

Copper-Catalysis:

Copper-catalyzed cross-coupling reactions are particularly effective for the synthesis of phenoxypyrimidines. A common strategy involves the nucleophilic aromatic substitution (SNAr) of a leaving group on the pyrimidine ring, such as a halogen, with a phenol. The synthesis of 4-chloro-6-substituted phenoxy-2-phenylpyrimidines provides a clear example of this approach. Starting from 2-phenyl-4,6-dichloropyrimidine, the reaction with various substituted phenols proceeds to yield the corresponding 6-aryloxy-4-chloro-2-phenylpyrimidine derivatives. nih.govacs.org This transformation is foundational for accessing precursors to the target molecule. While some syntheses proceed thermally, copper catalysis is known to facilitate such C-O coupling reactions, often leading to higher yields and milder reaction conditions. For instance, novel polymeric copper complexes have been shown to efficiently catalyze C-O cross-coupling reactions between chloropyrimidines and phenols in aqueous media.

A recent methodology describes a copper-catalyzed cascade reaction for the direct synthesis of phenoxypyrimidines from chloropyrimidines and arylboronic acids, providing an alternative to the use of phenols. researchgate.net This approach uniquely forms a C-O bond where a Suzuki-Miyaura coupling would typically be expected. researchgate.net

Table 1: Synthesis of 6-Aryloxy-4-chloro-2-phenylpyrimidine Derivatives nih.govThis interactive table summarizes the synthesis of various derivatives starting from 2-phenyl-4,6-dichloropyrimidine and different phenols.

| Phenol Substituent | Product | Yield (%) |

|---|---|---|

| 4-Chloro | 4-Chloro-6-(4-chlorophenoxy)-2-phenylpyrimidine | 85 |

| 2,4-Dichloro | 4-Chloro-6-(2,4-dichlorophenoxy)-2-phenylpyrimidine | 88 |

| 2-Chloro-4-fluoro | 4-Chloro-6-(2-chloro-4-fluorophenoxy)-2-phenylpyrimidine | 82 |

| 4-Cyano | 4-((4-Chloro-2-phenylpyrimidin-6-yl)oxy)benzonitrile | 75 |

| 4-Nitro | 4-Chloro-6-(4-nitrophenoxy)-2-phenylpyrimidine | 78 |

Iridium-Catalysis:

Iridium catalysts have emerged as powerful tools for the asymmetric hydrogenation of N-heteroaromatics, including pyrimidines. While not a direct method for constructing the this compound skeleton, iridium catalysis is crucial for modifying 4,6-disubstituted pyrimidines. For example, an efficient iridium-catalyzed asymmetric hydrogenation of various 4,6-disubstituted 2-hydroxypyrimidines has been developed. acs.orgnih.govacs.org This process yields chiral cyclic ureas with high enantioselectivity, demonstrating the catalyst's ability to act on the pyrimidine core even when decorated with bulky substituents like phenyl groups. acs.orgnih.govacs.orgresearchgate.net Such transformations are vital for accessing chiral derivatives with potential pharmaceutical applications.

Lewis Acid Catalysis:

Lewis acids are frequently used to catalyze the formation of the pyrimidine ring itself through condensation reactions. For instance, the reaction of ethyl 4,4-difluoro-4-phenoxyacetoacetate with benzamidine can be facilitated to produce 6-hydroxy-4-(phenoxydifluoromethyl)-2-phenylpyrimidine. mdpi.com In this case, the Lewis acid would activate the ketoester towards nucleophilic attack by the amidine.

More broadly, Lewis acids like zinc chloride (ZnCl₂) and iron chloride (FeCl₂) have been shown to catalyze the condensation reaction for the synthesis of 4-aminopyrimidines from β-cyanoenolates and amidine hydrochlorides. researchgate.net This highlights their role in constructing the core pyrimidine structure, which can then be further functionalized. In some protocols, Lewis acids such as ytterbium(III) trifluoromethanesulfonate (B1224126) and zinc(II) bromide are effective catalysts for heteroannulation reactions that generate highly functionalized pyridines and pyrimidines.

Microwave-Assisted Synthetic Protocols

Microwave irradiation has become a valuable technique in organic synthesis for its ability to dramatically reduce reaction times, increase product yields, and often lead to cleaner reactions.

The synthesis of pyrimidine derivatives is well-suited to microwave-assisted methods. The Biginelli reaction, a classic multicomponent reaction for producing dihydropyrimidines, can be significantly accelerated using microwave heating. For example, the synthesis of ethyl 1,2,3,4-tetrahydro-6-methyl-2-oxo-4-phenylpyrimidine-5-carboxylate from urea, benzaldehyde, and ethyl acetoacetate (B1235776) can be completed in just 3 minutes under microwave irradiation at 200 W, a substantial improvement over conventional heating methods that can take several hours. Similarly, tetrahydropyrimidine (B8763341) derivatives have been synthesized via a microwave-assisted Biginelli condensation of aldehydes, acetoacetanilides, and ureas. foliamedica.bg

Microwave assistance is also highly effective when combined with catalytic methods. A copper-catalyzed, microwave-assisted approach was developed for the synthesis of pyrazolo[1,5-a]pyrimidine-based glycohybrids, affording products in high yields (up to 98%) in a very short time frame. nih.gov Furthermore, microwave-assisted Suzuki cross-coupling reactions have been employed to synthesize complex 4,5-disubstituted phenylpyrimidine derivatives, demonstrating the utility of this technology for the late-stage functionalization of the pyrimidine scaffold. osi.lv

Table 2: Comparison of Conventional vs. Microwave-Assisted Pyrimidine Synthesis foliamedica.bgThis interactive table illustrates the advantages of microwave irradiation in the synthesis of tetrahydropyrimidine derivatives.

| Method | Reaction Time | Yield (%) |

|---|---|---|

| Conventional Heating | 8-10 hours | 65-75 |

| Microwave Irradiation | 22-24 minutes | 80-92 |

Dinitrogen and Carbon-Based Approaches for Pyrimidine Core Formation

A groundbreaking and sustainable approach to synthesizing nitrogen-containing heterocycles involves using molecular dinitrogen (N₂) as the ultimate nitrogen source, bypassing the traditional reliance on ammonia (NH₃) and the energy-intensive Haber-Bosch process.

Recent research has demonstrated a novel strategy that combines heterogeneous and homogeneous methodologies to construct the pyrimidine ring. In this process, N₂ gas is first "fixed" by reacting it with carbon and lithium hydride (LiH) in a one-pot heterogeneous process. This reaction efficiently produces lithium cyanamide (B42294) (Li₂CN₂), which serves as an activated and easily handled nitrogen source.

Subsequently, this Li₂CN₂ is used in homogeneous reactions to build valuable organic molecules. Researchers have successfully transformed Li₂CN₂ into key biological building blocks, including the pyrimidines cytosine and thymine. This method represents a proof-of-concept for the direct synthesis of complex nitrogenous compounds from dinitrogen and carbon sources. By using ¹⁵N₂ as the starting material, this strategy also allows for the efficient preparation of ¹⁵N-labeled pyrimidines, which are invaluable tools in biochemical and medical research. This approach marks a significant step towards more sustainable chemical manufacturing.

Reaction Mechanisms and Chemical Transformations Involving 4 Phenoxy 6 Phenylpyrimidine Systems

Mechanistic Insights into Phenoxy Group Introduction via Nucleophilic Pathways

The introduction of a phenoxy group onto the pyrimidine (B1678525) ring, particularly at the C4 position to form 4-phenoxy-6-phenylpyrimidine, is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. This pathway is characteristic of electron-deficient aromatic systems like pyrimidines. nptel.ac.inalchempharmtech.com The process generally starts with a precursor such as 4-chloro-6-phenylpyrimidine.

The SNAr mechanism proceeds via a two-step sequence:

Addition of the Nucleophile : The reaction is initiated by the attack of a nucleophile, in this case, a phenoxide ion (C₆H₅O⁻), on the electron-deficient C4 carbon of the pyrimidine ring. This carbon is activated towards nucleophilic attack by the adjacent electronegative nitrogen atoms. This step leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.org The formation of this complex temporarily disrupts the aromaticity of the pyrimidine ring, and the carbon at the site of attack transitions from an sp² to an sp³ hybridized state. libretexts.org

Elimination of the Leaving Group : In the second step, the aromaticity of the pyrimidine ring is restored through the expulsion of the leaving group, which is typically a halide ion (e.g., Cl⁻). This elimination step is usually the fast step of the reaction.

The π-deficient nature of the pyrimidine ring is crucial for this transformation, as it stabilizes the negative charge of the Meisenheimer intermediate, thereby lowering the activation energy for the reaction. beilstein-journals.org Theoretical studies on related heterocyclic systems, such as 2,4-dichloroquinazoline, confirm that the C4 position is highly susceptible to nucleophilic attack due to a higher LUMO coefficient, making this regioselective substitution highly favorable. mdpi.com

Pyrimidine Ring Transformations and Rearrangements

The pyrimidine ring in this compound and related systems is not inert and can undergo significant structural changes, including rearrangements where the ring system is conserved and transformations where it is converted into a different heterocycle.

Degenerate ring transformations are a class of reactions where a heterocyclic ring opens and re-closes to regenerate the same heterocyclic system, but with an exchange of ring atoms with atoms from a substituent. google.com In pyrimidine chemistry, the most prominent mechanism for this is the ANRORC mechanism, which stands for A ddition of a N ucleophile, R ing O pening, and R ing C losure. wikipedia.org

This mechanism was extensively studied using substituted pyrimidines, such as 4-phenyl-6-bromopyrimidine, reacting with strong nucleophiles like potassium amide (KNH₂) in liquid ammonia (B1221849). wikipedia.orgresearchgate.net The key steps are:

Addition : The amide nucleophile does not attack the carbon bearing the leaving group (C6), but rather an adjacent, activated carbon atom (C2 or C4). In the case of 4-phenyl-6-bromopyrimidine, evidence points to the initial attack at C2. wur.nl

Ring Opening : The resulting anionic σ-adduct undergoes cleavage of the N1-C2 bond, leading to a stable open-chain intermediate.

Ring Closure : The terminal amino group of the open-chain intermediate then attacks the cyano group within the molecule, leading to the formation of a new pyrimidine ring.

Isotopic labeling studies using ¹⁵N were critical in proving this mechanism. When 4-phenyl-6-bromopyrimidine with ¹⁵N at the N1 and N3 positions was reacted, the resulting 4-phenyl-6-aminopyrimidine showed that a significant portion of the ¹⁵N label had been scrambled between the ring and the exocyclic amino group, confirming the ring had opened and re-closed. wikipedia.org This type of transformation is considered "degenerate" because the pyrimidine core is reformed. google.comwur.nl

In contrast to degenerate transformations, the pyrimidine ring can also be irreversibly converted into other heterocyclic systems. This often occurs in reactions with strong, binucleophilic reagents like hydrazine (B178648) (H₂NNH₂) or hydroxylamine. researchgate.net

When pyrimidines are treated with hydrazine, especially under harsh conditions like high temperatures, the ring can open and recyclize to form five-membered heterocycles like pyrazoles or 1,2,4-triazoles. researchgate.netscispace.comsemanticscholar.org The general mechanism involves:

Initial Nucleophilic Attack : Hydrazine attacks one of the electrophilic carbon atoms of the pyrimidine ring (e.g., C4, C6, or C2).

Ring Opening : This is followed by the cleavage of a C-N bond in the pyrimidine ring, yielding an open-chain intermediate. semanticscholar.org

Recyclization : The intermediate then undergoes an intramolecular cyclization. For instance, the terminal hydrazine nitrogen can attack a carbonyl or imine group within the chain, leading to a new five-membered ring.

Elimination : A fragment of the original pyrimidine ring (e.g., urea) is often eliminated. semanticscholar.org

Recent studies have shown that even 4-phenylpyrimidine (B189444) can be converted to 3-phenylpyrazole under mild conditions by first activating the pyrimidine ring with triflic anhydride (B1165640) (Tf₂O), which lowers the LUMO and facilitates the nucleophilic ring-opening by hydrazine at room temperature. thieme-connect.com

Electrophilic and Nucleophilic Reactivity of the Pyrimidine Core

The reactivity of the this compound core is dominated by the electron-deficient (π-deficient) character of the pyrimidine ring. beilstein-journals.org This property makes the ring system generally unreactive toward electrophilic aromatic substitution but highly susceptible to nucleophilic attack. beilstein-journals.orggrowingscience.com

Nucleophilic Reactivity: The carbon atoms at positions 2, 4, and 6 of the pyrimidine ring are electron-deficient due to the inductive effect of the two nitrogen atoms. Consequently, they are the primary sites for nucleophilic attack. scbt.comevitachem.com In this compound, the phenoxy group at C4 is a good leaving group, making this position particularly susceptible to further nucleophilic aromatic substitution (SNAr) reactions. Strong nucleophiles can displace the phenoxy group to introduce other functionalities.

Electrophilic Reactivity: Electrophilic substitution on the pyrimidine ring is generally difficult and requires harsh conditions. beilstein-journals.org When it does occur, it is directed to the C5 position, which is the most electron-rich carbon in the ring. However, such reactions typically require the presence of strong electron-donating (activating) groups on the pyrimidine ring to be successful. beilstein-journals.orgubbcluj.ro In the case of this compound, the phenyl and phenoxy groups are not sufficiently activating for the pyrimidine core itself to readily undergo electrophilic attack. Instead, electrophilic substitution is more likely to occur on the peripheral phenyl or phenoxy rings.

Investigated Functional Group Interconversions on the Phenoxy and Phenyl Moieties

Functional group interconversion (FGI) involves the conversion of one functional group into another through reactions like substitution, oxidation, or reduction. imperial.ac.uk While the pyrimidine core can be unreactive to certain transformations, the appended phenoxy and phenyl rings provide sites for chemical modification.

Research has been conducted on synthesizing analogues of this compound by modifying the phenoxy substituent. In one study, a series of 4-chloro-6-substituted phenoxy-2-phenylpyrimidine derivatives was synthesized, demonstrating the viability of introducing various functional groups onto the phenoxy ring. nih.gov This approach allows for the fine-tuning of the molecule's properties by altering the electronic and steric nature of the phenoxy moiety.

The table below illustrates examples of such interconversions, based on the synthesis of various 4-chloro-6-(substituted phenoxy)-2-phenylpyrimidines. nih.gov

| Starting Moiety | Reagent/Condition | Resulting Functional Group on Phenoxy Ring | Example Compound Name Fragment |

|---|---|---|---|

| Phenoxy | Reaction with 4-fluorophenol | 4-Fluoro | 4-chloro-6-(4-fluorophenoxy)-2-phenylpyrimidine |

| Phenoxy | Reaction with 4-chlorophenol | 4-Chloro | 4-chloro-6-(4-chlorophenoxy)-2-phenylpyrimidine |

| Phenoxy | Reaction with 4-bromophenol | 4-Bromo | 4-chloro-6-(4-bromophenoxy)-2-phenylpyrimidine |

| Phenoxy | Reaction with p-cresol | 4-Methyl | 4-chloro-6-(p-tolyloxy)-2-phenylpyrimidine |

| Phenoxy | Reaction with 4-methoxyphenol | 4-Methoxy | 4-chloro-6-(4-methoxyphenoxy)-2-phenylpyrimidine |

| Phenoxy | Reaction with 4-nitrophenol | 4-Nitro | 4-chloro-6-(4-nitrophenoxy)-2-phenylpyrimidine |

These transformations typically involve nucleophilic substitution on a 2-phenyl-4,6-dichloropyrimidine precursor, where one chlorine is first displaced by a substituted phenoxide ion. Such modifications on the peripheral aromatic rings are a common strategy in medicinal chemistry to create libraries of related compounds for structure-activity relationship (SAR) studies. nih.gov

Structure Activity Relationship Sar Studies of 4 Phenoxy 6 Phenylpyrimidine Derivatives

Elucidation of Key Structural Determinants for Modulating Biological Efficacy

The fundamental architecture of 4-phenoxy-6-phenylpyrimidine is a key determinant of its biological potential. The pyrimidine (B1678525) core itself is a well-established pharmacophore found in numerous biologically active compounds and is crucial for the compound's interaction with biological targets. mdpi.comjpsbr.org The arrangement of the phenoxy and phenyl groups on this central ring creates a specific three-dimensional shape that influences binding to enzymes or receptors.

Research involving the synthesis of 4-chloro-6-substituted phenoxy-2-phenylpyrimidine analogues was initiated by combining the active substructures of two different compounds: the phenoxy group from the fungicide azoxystrobin (B1666510) and the phenylpyrimidine moiety from the herbicide safener fenclorim. acs.orgnih.gov This "substructure splicing" approach suggests that the presence of both the phenoxy and phenylpyrimidine moieties within a single molecule is a foundational element for conferring fungicidal activity. acs.orgacs.org The introduction of a phenoxy group into the fenclorim structure was found to be potentially beneficial for enhancing fungicidal activities against certain pathogens. acs.orgacs.org Studies on pyrimidine derivatives as Pin1 inhibitors also highlight the importance of the phenoxy group at the 4-position of the pyrimidine ring, as its introduction led to compounds with significant inhibitory activity. sci-hub.se

Impact of Substituents and Their Positional Effects on the Phenoxy Moiety

The nature and position of substituents on the phenoxy ring at the C4 position of the pyrimidine core play a pivotal role in modulating biological activity. In a series of 4-chloro-6-substituted phenoxy-2-phenylpyrimidine derivatives evaluated for fungicidal activity, the electronic and steric properties of these substituents were found to be significant. acs.orgnih.gov

Key findings on the phenoxy moiety include:

Unsubstituted Phenoxy Group : The derivative with no substitution on the phenoxy ring demonstrated the highest fungicidal activity against Thanatephorus cucumeris (89% inhibition). acs.orgnih.gov

Positional Effects : For activity against T. cucumeris, substituents on the phenoxy moiety were generally more active when placed at the ortho-position compared to the meta- or para-positions. acs.org

Halogen Substituents : The introduction of bromine atoms on the phenoxy ring was found to be as active or more active than fluorine atoms in providing a safening effect on the root length of rice seedlings. acs.org

Alkyl and Alkoxy Groups : The presence of a 2-OCH3 group was an exception in a general trend where combining the phenoxy group decreased the herbicide safening effect. acs.org Introducing a methyl or methoxyl moiety was shown to potentially enhance the safening effect on root length. acs.orgacs.org

The following table summarizes the fungicidal activity of selected 4-chloro-2-phenyl-6-(substituted phenoxy)pyrimidine derivatives against various fungi.

| Compound (Substituent on Phenoxy Ring) | Fungicidal Activity vs. S. sclerotiorum (% Inhibition) | Fungicidal Activity vs. T. cucumeris (% Inhibition) | Fungicidal Activity vs. F. graminearum (% Inhibition) | Fungicidal Activity vs. F. oxysporum (% Inhibition) |

| H (unsubstituted) | 88 | 89 | 42 | 41 |

| 2-CH₃ | 87 | 74 | 33 | 35 |

| 3-CH₃ | 88 | 65 | 34 | 38 |

| 4-CH₃ | 87 | 68 | 29 | 34 |

| 2-OCH₃ | 87 | 72 | 35 | 37 |

| 4-Cl | 88 | 69 | 36 | 39 |

| 4-Br | 87 | 66 | 35 | 40 |

| 2,4-di-Cl | 88 | 65 | 38 | 60 |

Data sourced from studies on 4-chloro-6-substituted phenoxy-2-phenylpyrimidine derivatives. acs.orgnih.gov

Influence of Substituents on the Phenyl Ring and Its Orientation

Modifications to the phenyl ring at the C6 position of the pyrimidine core also significantly influence biological activity. The orientation of this phenyl ring relative to the pyrimidine ring is another critical factor.

In studies of 2-amino-4,6-disubstituted pyrimidines, the nature of the substituent on the phenyl ring at C6 was crucial for antibacterial activity. nih.gov For instance, a methoxy (B1213986) (OCH₃) group at the para-position or a hydroxyl (–OH) group at the ortho-position of the phenyl ring resulted in potent activity. nih.gov Similarly, introducing a chloro group to the phenyl ring led to moderate to high antibacterial activity against various strains. nih.gov

The dihedral angle, which describes the orientation between the phenyl and pyrimidine rings, can affect how the molecule fits into a biological target's binding site. In one crystal structure analysis of a 4-chloro-6-(4-chlorophenoxy)-2-phenylpyrimidine derivative, the chloro-substituted phenoxy ring was connected to the pyrimidine ring via an oxygen atom with a C-O-C bond angle of 119.3(4)°. nih.govacs.org For other phenylpyrimidine derivatives, dihedral angles between the phenyl and pyrimidine rings have been noted to vary, suggesting conformational flexibility that can impact activity.

Effects of Pyrimidine Ring Substitutions (e.g., Chloro, Cyano, Carboxylic Acid, Amino)

Direct substitution on the pyrimidine ring is a common strategy to fine-tune the electronic properties, solubility, and target-binding interactions of the this compound scaffold.

Chloro Substitution : A chloro group, particularly at the C4 position, is a frequently used substituent in the synthesis of biologically active pyrimidines. acs.orgnih.gov It serves as a reactive site for further derivatization through nucleophilic substitution reactions. mdpi.com The series of potent fungicidal compounds discussed previously were all 4-chloro-2-phenylpyrimidine (B179847) derivatives. acs.orgacs.org

Amino Substitution : The introduction of an amino group (-NH₂) can significantly alter biological activity by providing hydrogen-bonding capabilities. In SAR studies of Pin1 inhibitors, replacing a phenoxy group at C4 with an amino group was explored. sci-hub.se Furthermore, 2-aminopyrimidine (B69317) derivatives have demonstrated notable antibacterial activity. nih.gov

Carboxylic Acid Substitution : A carboxylic acid group at the C4 position introduces a strong acidic moiety, increasing polarity and providing a potential key binding interaction with target proteins. 2-Phenoxy-pyrimidine-4-carboxylic acid is recognized as a synthetic intermediate for developing kinase inhibitors, where the carboxylic acid can form critical interactions in the binding pocket.

Cyano Substitution : A cyano (-CN) group can act as a hydrogen bond acceptor and is often used as a bioisostere for other functional groups. In the development of pyrimidine-based Pin1 inhibitors, a derivative featuring a cyano group was found to have potent activity, with an IC₅₀ value of 4.36 µM. sci-hub.se

The table below illustrates the effect of different substituents on the pyrimidine ring in various derivative series.

| Core Scaffold | Pyrimidine Position | Substituent | Resulting Biological Activity | IC₅₀ / Potency |

| 2-phenyl-6-phenoxypyrimidine | 4 | Cl | Fungicidal | >80% inhibition at 50 mg/L |

| pyrimidine | 4 | Phenoxy, R=CN | Pin1 Inhibition | 4.36 µM |

| pyrimidine | 4 | Phenoxy, R=COOH | Pin1 Inhibition | 18.9 µM |

| 2-phenoxypyrimidine | 4 | COOH | Intermediate for kinase inhibitors | N/A |

| 4-phenylpyrimidine (B189444) | 2 | Amino | Antibacterial | Active at 100 µg/mL |

Data compiled from various studies on pyrimidine derivatives. acs.orgsci-hub.senih.gov

Stereochemical Considerations in the Design and Activity of Derivatives

Stereochemistry, including the three-dimensional arrangement of atoms and the presence of chiral centers, can be a critical factor for the biological activity of drug candidates. evitachem.com While specific studies focusing on the stereoisomers of this compound are not extensively detailed in the provided context, the general principles of stereochemistry are highly relevant.

While the core this compound scaffold is achiral, the introduction of certain substituents can create chiral centers, leading to enantiomers or diastereomers. It is a well-established principle in medicinal chemistry that different stereoisomers can exhibit vastly different biological activities. Therefore, for any derivative of this compound that contains a chiral center, the evaluation of individual stereoisomers would be essential to fully understand the SAR and identify the most potent and selective isomer.

Computational Chemistry and Molecular Modeling of 4 Phenoxy 6 Phenylpyrimidine

Quantum Chemical Calculations for Electronic Structure Analysis and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of 4-phenoxy-6-phenylpyrimidine. Methods like Density Functional Theory (DFT) are employed to predict the molecule's three-dimensional geometry and electronic structure with high accuracy. mdpi.com Calculations are often performed using specific functionals, such as B3LYP, combined with basis sets like 6-311++G(d,p) or 6-311G(d), to obtain an optimized molecular structure at its minimum energy state. nih.govresearchgate.net

A key outcome of these calculations is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nsps.org.ng The energy of HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter for determining molecular stability and reactivity; a smaller gap generally implies higher reactivity and facilitates intramolecular charge transfer. nih.gov This analysis helps predict the most likely sites for electrophilic and nucleophilic attacks, offering a theoretical basis for the molecule's chemical behavior and potential metabolic transformations. nsps.org.ng

| Computational Parameter | Significance in Analysis | Typical Method |

|---|---|---|

| Optimized Molecular Geometry | Provides the most stable 3D conformation of the molecule. | DFT (e.g., B3LYP/6-311G(d)) |

| HOMO Energy | Indicates the electron-donating capacity of the molecule. | DFT Calculation |

| LUMO Energy | Indicates the electron-accepting capacity of the molecule. | DFT Calculation |

| HOMO-LUMO Energy Gap | Correlates with chemical reactivity and kinetic stability. nih.gov | Calculated from HOMO and LUMO energies |

| Molecular Electrostatic Potential (MEP) | Maps electron density to identify sites for intermolecular interactions. | DFT Calculation |

Molecular Docking and Binding Affinity Predictions with Macromolecular Targets

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target macromolecule, such as a protein. nih.gov This method is instrumental in elucidating how this compound derivatives interact with and inhibit key enzymes implicated in various diseases.

Docking studies have been extensively performed on pyrimidine (B1678525) derivatives against several critical kinase targets. These studies utilize the crystal structures of the target proteins, available from the Protein Data Bank (PDB), to define the binding site.

Bruton's Tyrosine Kinase (BTK): Analogues of this compound have been docked into the ATP-binding site of BTK (e.g., PDB ID: 3pj3). frontiersin.org These studies reveal that the pyrimidine core forms critical hydrogen bonds with hinge region residues like Met477. frontiersin.orgplos.org Additional interactions, such as hydrogen bonds with Glu475, T474, and A478, and π-cation interactions with Lys430, stabilize the complex. frontiersin.orgplos.org

Janus Kinase 3 (JAK3): As a target for autoimmune diseases, JAK3 has been studied with pyrimidine-based inhibitors. frontiersin.orgarabjchem.org Docking into the JAK3 active site (e.g., PDB ID: 4HVI) shows that these inhibitors bind in the ATP pocket, forming hydrogen bonds with key residues like Leu905 and Asp967 and engaging in hydrophobic interactions with Val836 and Leu956. frontiersin.orgnih.gov Some derivatives are designed to form a covalent bond with the Cys909 residue, leading to potent and irreversible inhibition. nih.gov

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): To inhibit angiogenesis, pyrimidine derivatives are docked into the VEGFR-2 kinase domain. mdpi.com The primary mechanism involves the formation of hydrogen bonds with key amino acids in the hinge region of the enzyme's front pocket, a common feature for VEGFR-2 inhibitors. mdpi.com These interactions block the receptor's signaling pathway, which is crucial for the formation of new blood vessels. genominfo.org

Cyclin-Dependent Kinase 9 (CDK9): As a target in cancer therapy, CDK9 is inhibited by pyrimidine-containing compounds. frontiersin.org Docking simulations using CDK9 structures (e.g., PDB ID: 7nwk) show that inhibitors form multiple hydrogen bonds with residues such as Cys106 and Gly28, and establish pi-pi stacking interactions with aromatic residues like Phe105. frontiersin.org

| Target Enzyme | PDB ID Example | Key Interacting Residues | Primary Interaction Types |

|---|---|---|---|

| Bruton's Tyrosine Kinase (BTK) | 3pj3 frontiersin.org | Met477, Glu475, Lys430, Ser538, E445 frontiersin.orgplos.org | Hydrogen Bonds, π-Cation Interactions |

| Janus Kinase 3 (JAK3) | 4HVI frontiersin.org | Leu905, Asp967, Cys909, Lys855 nih.govnih.gov | Hydrogen Bonds, Covalent Bonds, Hydrophobic Interactions |

| VEGFR-2 | N/A in sources | Hinge Region Residues mdpi.com | Hydrogen Bonds, Hydrophobic Interactions |

| Cyclin-Dependent Kinase 9 (CDK9) | 7nwk frontiersin.org | Cys106, Phe105, Gly28, Asp167 frontiersin.org | Hydrogen Bonds, π-π Stacking, Salt Bridge |

The binding dynamics and molecular recognition are governed by a combination of specific intermolecular forces. For this compound analogues, the nitrogen atoms on the pyrimidine ring frequently act as hydrogen bond acceptors, anchoring the ligand to the hinge region of the kinase. The phenyl and phenoxy groups extend into hydrophobic pockets within the active site, forming van der Waals and hydrophobic interactions that enhance binding affinity. The precise geometry and electronic nature of these groups are critical for achieving high potency and selectivity, as they dictate the quality of fit within the binding site.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Ligand-Protein Stability

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-protein complex over time. chemrxiv.org By simulating the movements of atoms and molecules, MD studies are used to assess the conformational stability of the docked pose and refine the understanding of binding interactions. mdpi.com

Simulations are typically run for extended periods, such as 100 nanoseconds, to observe the behavior of the complex in a solvated environment. frontiersin.orgarabjchem.orgfrontiersin.org Key analyses include:

Root Mean Square Deviation (RMSD): The RMSD of the ligand and protein backbone atoms is calculated over the simulation time. A stable RMSD plot that reaches a plateau indicates that the complex has achieved equilibrium and the ligand remains stably bound in the pocket. frontiersin.org For instance, a BTK inhibitor complex was shown to reach stability after 30 ns of a 100 ns simulation. frontiersin.org

Root Mean Square Fluctuation (RMSF): RMSF analysis reveals the flexibility of individual amino acid residues. A reduction in the flexibility of residues in the binding pocket upon ligand binding suggests a stable interaction. nih.gov

Interaction Stability: MD simulations allow for the monitoring of key interactions, such as hydrogen bonds, throughout the simulation. This confirms whether the interactions predicted by docking are maintained over time. frontiersin.org

These simulations provide crucial evidence for the stability of the ligand-protein complex, validating the binding modes predicted by docking and giving greater confidence in the rational design of analogues. nih.gov

In Silico ADME (Absorption, Distribution, Metabolism, and Excretion) Predictions for Analogues

Before a compound can become a drug, it must possess favorable ADME properties. In silico ADME prediction tools are used to computationally estimate these properties for analogues of this compound, helping to identify candidates with good drug-like potential early in the discovery process. researchgate.net

Using servers like SwissADME and ADMETLab, a range of physicochemical and pharmacokinetic properties are predicted. researchgate.netmdpi.com

Drug-Likeness Rules: Compounds are evaluated against established rules like Lipinski's Rule of Five and Veber's rule. nih.govnih.gov Adherence to these rules suggests good oral bioavailability and membrane permeability. nih.gov

Absorption: Human Intestinal Absorption (HIA) is predicted to assess how well the compound would be absorbed from the gut. mdpi.com

Distribution: Predictions include plasma protein binding and the ability to cross the blood-brain barrier.

Metabolism: The potential for the compound to be a substrate or inhibitor of major cytochrome P450 (CYP) enzymes (e.g., CYP3A4, CYP2D6) is evaluated. mdpi.com This is critical for predicting drug-drug interactions.

Excretion: Properties related to clearance, such as interaction with efflux transporters like P-glycoprotein (P-gp), are assessed. mdpi.com

| ADME Parameter | Prediction Goal | Importance |

|---|---|---|

| Lipinski's Rule of Five | Evaluates molecular properties for oral bioavailability. nih.gov | Filters for drug-like candidates. |

| Veber's Rule | Predicts oral bioavailability based on rotatable bonds and polar surface area. nih.gov | Indicates good intestinal absorption. |

| Intestinal Absorption (%ABS) | Estimates the percentage of the drug absorbed from the intestine. nih.gov | Key for determining oral efficacy. |

| CYP450 Inhibition | Predicts if the compound inhibits key metabolic enzymes. mdpi.com | Assesses risk of drug-drug interactions. |

| P-glycoprotein (P-gp) Substrate | Predicts if the compound is removed from cells by the P-gp efflux pump. mdpi.com | Impacts absorption and distribution. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to build a mathematical correlation between the chemical structures of a series of compounds and their biological activities. ijpbs.net For pyrimidine derivatives, QSAR models are developed to predict the inhibitory potency of newly designed analogues, guiding the synthesis of compounds with enhanced activity.

Both 2D- and 3D-QSAR studies are performed. In 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), the 3D structures of the compounds are aligned, and various molecular fields (steric, electrostatic, hydrophobic) are calculated. mdpi.com A statistical model is then generated, often using partial least squares (PLS) regression, to relate these fields to the observed biological activity (e.g., pIC₅₀ values).

Successful QSAR models are characterized by high squared correlation coefficients (r²) and cross-validated correlation coefficients (q²). For example, a COMSIA model developed for pyrimidine-based JAK3 inhibitors yielded a q² of 0.717 and an r² of 0.986, indicating strong predictive power. arabjchem.org Similarly, field-based models for phenylpyrimidine derivatives targeting JAK3 have shown high R² values of 0.93. nih.gov

The output of a 3D-QSAR study includes contour maps, which visually represent regions where modifying the chemical structure is likely to increase or decrease activity. These maps provide intuitive guidance for medicinal chemists to strategically add or remove functional groups to optimize the lead compound.

Non Clinical Academic Research Applications of 4 Phenoxy 6 Phenylpyrimidine and Its Analogs

Agrochemical Research Applications

In the agricultural sector, derivatives of 4-phenoxy-6-phenylpyrimidine have been synthesized and evaluated for several applications, capitalizing on the known biological activities of the pyrimidine (B1678525) ring.

Fungicidal Activity Studies, including Efficacy against Specific Plant Pathogens (e.g., Sclerotinia sclerotiorum, Thanatephorus cucumeris)

Research into analogs of this compound has revealed significant fungicidal properties. A series of 4-chloro-6-substituted phenoxy-2-phenylpyrimidine derivatives were developed using fenclorim, a commercial herbicide safener with some fungicidal activity, as a lead compound. Current time information in Bangalore, IN.researchgate.net These studies aimed to enhance fungicidal efficacy by combining the phenylpyrimidine moiety of fenclorim with the phenoxy group found in the fungicide azoxystrobin (B1666510). Current time information in Bangalore, IN.

The synthesized compounds were tested against several plant pathogens. Current time information in Bangalore, IN. Notably, all tested compounds in one study demonstrated excellent activity against Sclerotinia sclerotiorum, a necrotrophic fungus causing white mold. Current time information in Bangalore, IN.nih.gov Several of these analogs showed better fungicidal activity against S. sclerotiorum than both fenclorim and the commercial fungicide pyrimethanil (B132214). Current time information in Bangalore, IN.researchgate.net Compound 11 (see table below) from this series was identified as having the most potent activity against both Sclerotinia sclerotiorum and Thanatephorus cucumeris (the cause of sheath blight in rice). Current time information in Bangalore, IN.researchgate.netresearchgate.net

The introduction of a phenoxy moiety into the fenclorim structure appeared beneficial for enhancing fungicidal action against S. sclerotiorum. Current time information in Bangalore, IN. For activity against T. cucumeris, substituents on the phenoxy group were generally more effective when placed at the ortho-position compared to the meta- or para-positions. Current time information in Bangalore, IN.

| Compound | Substituent on Phenoxy Ring | EC₅₀ (mg/L) vs S. sclerotiorum | EC₅₀ (mg/L) vs T. cucumeris |

|---|---|---|---|

| Compound 2 | 2-F | 3.71 | 4.52 |

| Compound 4 | 4-F | 4.27 | 15.86 |

| Compound 6 | 2-Cl | 4.32 | 4.28 |

| Compound 11 | 2-CH₃ | 0.93 | 3.16 |

| Compound 17 | 2-OCH₃ | 3.45 | 4.23 |

| Compound 19 | 2-COOCH₃ | 4.38 | 4.16 |

| Pyrimethanil (Control) | - | 5.37 | 3.88 |

| Fenclorim (Control) | - | 15.54 | >50 |

Herbicide Safener Investigations

The parent compound fenclorim (4,6-dichloro-2-phenylpyrimidine) is a well-established commercial herbicide safener, used to protect crops like rice from the phytotoxic effects of chloroacetanilide herbicides. Current time information in Bangalore, IN.researchgate.netepo.org Safeners work by selectively enhancing the crop's ability to metabolize the herbicide, often by inducing detoxifying enzymes like glutathione (B108866) S-transferases (GSTs), without reducing the herbicide's efficacy against target weeds. Current time information in Bangalore, IN.nih.gov

Building on this, academic research has explored analogs of this compound for improved safener activity. In studies involving 4-chloro-6-substituted phenoxy-2-phenylpyrimidine derivatives, several compounds exhibited superior safening effects compared to fenclorim. Current time information in Bangalore, IN.researchgate.net Specifically, compounds 3 , 5 , and 25 (referring to compounds with 3-F, 2,4-di-F, and 4-COOCH₃ substitutions on the phenoxy ring, respectively) demonstrated excellent safening activity for rice seedlings treated with the herbicide pretilachlor, as measured by improvements in fresh weight, plant height, and root length. Current time information in Bangalore, IN.researchgate.netresearchgate.net These findings suggest that the this compound backbone is a promising structure for developing new and more effective herbicide safeners. Current time information in Bangalore, IN.researchgate.net

Herbicidal Properties against Specific Plant Species (e.g., Digitaria sanguinalis L.)

While some pyrimidine derivatives are developed as safeners to protect crops, others are investigated for their own herbicidal properties. Research has shown that certain analogs of this compound possess potent herbicidal activity against specific weeds, such as large crabgrass (Digitaria sanguinalis L.). mdpi.com

A study on novel 4-(4,6-disubstituted-pyrimidin-2-yloxy)phenoxy acetates, which are structurally related to this compound, demonstrated high herbicidal activity against this monocotyledonous weed. mdpi.com The compounds were particularly effective at inhibiting root growth. mdpi.com

| Compound Series | Concentration | Inhibition Rate (%) |

|---|---|---|

| 4-(4,6-dimethoxypyrimidin-2-yloxy)phenoxy acetates | 100 mg/L | 100% |

| 50 mg/L | 95.2%–98.5% | |

| 10 mg/L | 32.5%–44.7% | |

| 4-(4,6-dimethylpyrimidin-2-yloxy)phenoxy acetates | 100 mg/L | 100% |

| 50 mg/L | 95.2%–98.5% | |

| 10 mg/L | 32.5%–44.7% |

These results indicate that the pyrimidine scaffold can be tailored to act directly as a herbicide, with significant efficacy against problematic grass weeds like Digitaria sanguinalis. mdpi.com

Enzyme Inhibition Studies in Cellular and Biochemical Assays

Beyond agrochemical applications, the this compound structure and its analogs have been explored as inhibitors of key enzymes involved in cellular signaling pathways. This research is foundational for understanding disease mechanisms and identifying potential new therapeutic leads.

Janus Kinase 3 (JAK3) Inhibition Research and Mechanisms of Selectivity

The Janus kinase (JAK) family of enzymes, particularly JAK3, plays a crucial role in immune system regulation by mediating signaling for numerous cytokines. google.comtandfonline.comgoogle.com Dysregulation of the JAK/STAT pathway is linked to autoimmune diseases, making selective JAK3 inhibitors a significant area of academic and pharmaceutical research. google.comgoogleapis.com

Phenylpyrimidine derivatives have emerged as a promising class of compounds for targeting JAK3. researchgate.netepo.org Research has focused on designing 4- or 6-phenyl-pyrimidine derivatives as selective JAK3 inhibitors. google.com A key mechanism for achieving high potency and selectivity involves designing inhibitors that form a covalent bond with the Cys909 residue located in the ATP-binding site of JAK3. researchgate.netgoogle.com This covalent interaction leads to a strong and often irreversible inhibitory effect. researchgate.net

In one study, researchers converted 4- or 6-phenylpyrimidine derivatives with low selectivity into highly active and selective compounds. google.com The resulting compound 72 demonstrated potent inhibitory activity against JAK3 and a selectivity profile 588 times higher for JAK3 compared to other JAK isoforms. google.com This compound also effectively inhibited JAK3-dependent signaling and T-cell proliferation in cellular assays. google.com Such studies highlight the potential of the phenylpyrimidine scaffold in designing highly selective enzyme inhibitors for research into immune system function and pathology. researchgate.netresearchgate.net

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition Investigations

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key protein in angiogenesis, the formation of new blood vessels, a process critical for tumor growth and metastasis. As a result, inhibiting VEGFR-2 is a major focus of anti-cancer research. mdpi.com

A new class of 4-phenoxy pyrimidine derivatives has been specifically developed and investigated as potential inhibitors of the VEGFR-2 enzyme. mdpi.com In a study focused on dual VEGFR-2/c-Met inhibitors, a series of 4-phenoxy-pyrimidine derivatives were synthesized and evaluated. mdpi.com One candidate, compound 10 , demonstrated potent inhibitory activity against the VEGFR-2 kinase and showed significant cytotoxic activity against several human cancer cell lines in biochemical assays. mdpi.com

| Target | IC₅₀ (μM) |

|---|---|

| VEGFR-2 Kinase | 1.05 |

| A549 (Lung Cancer) Cell Line | 2.16 |

| MCF-7 (Breast Cancer) Cell Line | 9.13 |

| HepG2 (Liver Cancer) Cell Line | 20.15 |

| Ovcar-3 (Ovarian Cancer) Cell Line | 9.65 |

The research into these pyrimidine derivatives as VEGFR-2 inhibitors provides a foundation for developing molecular probes to study angiogenic signaling pathways and for the early-stage exploration of novel anti-cancer strategies. mdpi.com

Cyclin-Dependent Kinase 9 (CDK9) Inhibition Research

Cyclin-dependent kinase 9 (CDK9) is a key regulator of transcription and has emerged as a significant target in cancer therapy due to its role in promoting the expression of oncogenes. nih.govnih.gov The inhibition of CDK9 can lead to a decrease in cancer-promoting proteins, thereby inhibiting cancer cell survival. nih.gov

Research has identified toyocamycin (B1682990), a natural product, as a potent and selective inhibitor of CDK9. mdpi.com Studies have shown that toyocamycin modulates CDK9 activity in preclinical research. mdpi.com In cancer cells, CDK9 inhibition has been shown to suppress the dysregulated transcription process that is a hallmark of many cancers. nih.gov For instance, in MCF7 breast cancer cells, a selective CDK9 inhibitor, IHMT-CDK9-36, was found to inhibit the phosphorylation of the CDK9 substrate, RNA Polymerase II, without significantly affecting other CDK family kinases. nih.gov

The development of selective CDK9 inhibitors is an active area of research, with a focus on overcoming the toxicity associated with first-generation, less-selective CDK inhibitors. nih.govnih.gov Computational methods, such as 3D-QSAR and molecular docking, are being employed to design novel and potent CDK9 inhibitors. frontiersin.org These approaches help in understanding the structure-activity relationships and in predicting the binding modes of potential inhibitors to the CDK9 enzyme. frontiersin.org

Bruton's Tyrosine Kinase (BTK) Inhibition Investigations

Bruton's tyrosine kinase (BTK) is a crucial component of the B-cell receptor signaling pathway, playing a vital role in B-cell activation, survival, and differentiation. frontiersin.orgresearchgate.net Consequently, BTK has become a significant therapeutic target for B-cell malignancies and autoimmune diseases. frontiersin.orgacs.org

A medicinal chemistry approach focused on modifying the structure of the BTK inhibitor ibrutinib (B1684441) led to the discovery of 4,7-diamino-5-(4-phenoxyphenyl)-6-methylene-pyrimido[5,4-b]pyrrolizines as novel BTK inhibitors. acs.org One of the most potent compounds identified, 7S, exhibited an IC50 value of 0.4 nM against BTK. acs.org In a xenograft model using TMD8 cells, 7S demonstrated greater efficacy than ibrutinib at a lower dosage. acs.org

The development of BTK inhibitors has seen significant progress, with several approved drugs and many more in clinical investigation. frontiersin.orgnih.gov Research is ongoing to develop both irreversible and reversible BTK inhibitors with improved selectivity and reduced side effects. researchgate.netnih.gov Prodrug strategies are also being explored to enhance the solubility and therapeutic potential of BTK inhibitors with otherwise challenging physicochemical properties. frontiersin.org For example, a series of prodrugs of a BTK inhibitor with an insoluble 2,5-diaminopyrimidine (B1361531) structure were designed and synthesized, with one showing good aqueous solubility and efficient conversion to the active parent compound in human plasma. frontiersin.org

Antimicrobial Activity Studies

Antibacterial Efficacy Against Gram-Positive and Gram-Negative Bacterial Strains (e.g., Staphylococcus aureus, Bacillus megaterium, Escherichia coli, Proteus vulgaris)

Pyrimidine derivatives have demonstrated a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative bacteria. wiley.comresearchgate.net The antimicrobial efficacy of these compounds is often influenced by the nature and position of substituents on the pyrimidine ring.

For instance, certain 4-methoxy-6-phenylpyrimidine (B6434180) derivatives have shown activity against Escherichia coli and Staphylococcus aureus. The introduction of a methoxy (B1213986) group at position 4 of the pyrimidine ring has been suggested to enhance antibacterial activity. Similarly, some 2-amino-4,6-diarylpyrimidine derivatives, particularly those with halogen substitutions, have displayed notable activity against Bacillus subtilis, Bacillus pumilus, Proteus vulgaris, and E. coli. semanticscholar.org

In a study of 2,4-bis(substituted phenoxy)-6-(phenylthio)pyrimidine analogs, specific compounds showed good activity against Bacillus subtilis and Pseudomonas aeruginosa. ijpsr.com Another investigation into 5-benzylidenepyrimidine-4,6-diones revealed that while some compounds were active against S. aureus, none showed activity against the Gram-negative bacteria E. coli or P. aeruginosa. nih.gov

The search for new antibacterial agents is driven by the increasing prevalence of antibiotic-resistant bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA). nih.govfrontiersin.org Research into pyrimidine-based compounds offers a promising avenue for the development of novel antibacterial drugs. wiley.comfrontiersin.org

Table 1: Antibacterial Activity of Selected Pyrimidine Derivatives

| Compound/Derivative Class | Bacterial Strain(s) | Observed Activity |

| 4-Methoxy-6-phenylpyrimidine derivatives | Escherichia coli, Staphylococcus aureus | Active |

| 2-Amino-4,6-diarylpyrimidines (halogen substituted) | Bacillus subtilis, Proteus vulgaris, E. coli | Active |

| 2,4-bis(substituted phenoxy)-6-(phenylthio)pyrimidine analogs | Bacillus subtilis, Pseudomonas aeruginosa | Good activity |

| 5-Benzylidenepyrimidine-4,6-diones | Staphylococcus aureus | Active |

| 5-Benzylidenepyrimidine-4,6-diones | Escherichia coli, Pseudomonas aeruginosa | Inactive |

Antifungal Efficacy Against Fungal Pathogens

Pyrimidine derivatives have also been investigated for their potential as antifungal agents. nih.govnih.gov The structural features of these compounds can be tailored to enhance their efficacy against various fungal pathogens. nih.gov

A series of 4-chloro-6-substituted phenoxy-2-phenylpyrimidine derivatives were synthesized and evaluated for their fungicidal activities. nih.govacs.org One compound, in particular, demonstrated superior fungicidal activity against Sclerotinia sclerotiorum and Thanatephorus cucumeris compared to the commercial fungicide pyrimethanil. nih.govacs.org

In another study, 4-phenyl-6-trifluoromethyl-2-amino-pyrimidine compounds were synthesized and tested against Botrytis cinerea. nih.gov Several of these compounds, especially those with a fluorine atom at the ortho-position of the benzene (B151609) ring, exhibited excellent fungicidal activity, with some showing higher activity than the control fungicides pyrimethanil and cyprodinil. nih.gov

Furthermore, research on 2,4-bis(substituted phenoxy)-6-(phenylthio)pyrimidine analogs revealed that some compounds displayed good activity against the fungal strain Aspergillus flavus, and all synthesized compounds showed excellent activity against Trichoderma viride. ijpsr.com

Table 2: Antifungal Activity of Selected Pyrimidine Derivatives

| Compound/Derivative Class | Fungal Pathogen(s) | Observed Activity |

| 4-Chloro-6-substituted phenoxy-2-phenylpyrimidines | Sclerotinia sclerotiorum, Thanatephorus cucumeris | Excellent fungicidal activity |

| 4-Phenyl-6-trifluoromethyl-2-amino-pyrimidines | Botrytis cinerea | Excellent fungicidal activity |

| 2,4-bis(substituted phenoxy)-6-(phenylthio)pyrimidine analogs | Aspergillus flavus, Trichoderma viride | Good to excellent activity |

Other Investigational Biological Activities in Pre-clinical Models

Anti-inflammatory Research

Pyrimidine derivatives have been explored for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes. rsc.orgresearchgate.net COX enzymes are involved in the synthesis of prostaglandins, which are key mediators of inflammation. mdpi.com

Research into 4-phenylpyrimidine-2(1H)-thiones has identified derivatives with inhibitory effects against both COX-1 and COX-2 enzymes. rsc.org Specifically, 4-methoxy and 4-nitro substituted analogs were found to suppress COX-1 activity. rsc.org Other studies have focused on developing selective COX-2 inhibitors to minimize the gastrointestinal side effects associated with non-selective NSAIDs. mdpi.com

A study on 4-(4-chlorophenyl)-6-aryloxypyrimidines involved the synthesis and evaluation of their anti-inflammatory activity. researchgate.net Molecular docking studies are often used in this field to predict the binding modes of these compounds to COX enzymes and to guide the design of more potent and selective inhibitors. researchgate.netmdpi.com For example, some phenoxy acetic acid derivatives have shown significant selective COX-2 inhibition and in vivo anti-inflammatory effects, reducing paw edema and inflammatory markers like TNF-α and PGE2. mdpi.com

Antiviral Research

The pyrimidine scaffold is a fundamental component of nucleosides, making it a key structure in the development of antiviral agents. mdpi.com These agents often function as nucleoside and nucleotide analogues that mimic natural structures and can be recognized by viral enzymes like DNA and RNA polymerases. mdpi.com Upon incorporation into the viral genome, these analogues can disrupt or terminate viral replication. mdpi.com

Research into pyrimidine derivatives has revealed a spectrum of antiviral activities. wiley.com For instance, a series of novel 4-[(4'-substituted phenyl)-6-(4"-hydroxyphenyl)-2-substituted imino] pyrimidines were synthesized and evaluated for their antiviral, antituberculostic, and antibacterial properties. nih.gov The study indicated that the synthesized compounds demonstrated activities ranging from mild to potent when compared to reference standards. nih.gov Specifically, pyrimidines featuring chloro and p-methoxyphenyl or trimethoxy substitutions showed more potent activity than the reference drug. wiley.com

Other studies have explored more complex pyrimidine-based molecules. Thio-analogues of Sofosbuvir, incorporating pyrimidine-based thioglycoside phosphoramidates, have been investigated. acs.org Two compounds from this study, designated 5b and 11, showed notable antiviral activity against Coxsackie virus B4 and herpes simplex virus type 1 (HSV-1). acs.org The half-maximal inhibitory concentration (IC50) values for compounds 5b and 11 against Coxsackie virus B4 were 4.5 and 6.0 μ g/100 μL, respectively. acs.org Against HSV-1, the IC50 values were 6.3 and 6.6 μ g/100 μL, respectively. acs.org

Additionally, phenoxazine-based nucleoside derivatives have been synthesized and tested against a variety of DNA and RNA viruses. nih.gov One such compound, 3-(2'-Deoxy-β-D-ribofuranosyl)-1,3-diaza-2-oxophenoxazine, was identified as a potent inhibitor of varicella-zoster virus (VZV) replication, with a half-maximal effective concentration (EC50) of 0.06 μM against wild-type strains. nih.gov

Table 1: Antiviral Activity of Selected Pyrimidine Analogs

| Compound/Derivative Class | Virus | Activity Metric | Value | Reference |

|---|---|---|---|---|

| Compound 5b (Thioglycoside Phosphoramidate) | Coxsackie virus B4 | IC50 | 4.5 μ g/100 μL | acs.org |

| Compound 11 (Thioglycoside Phosphoramidate) | Coxsackie virus B4 | IC50 | 6.0 μ g/100 μL | acs.org |

| Compound 5b (Thioglycoside Phosphoramidate) | Herpes Simplex Virus type 1 (HSV-1) | IC50 | 6.3 μ g/100 μL | acs.org |

| Compound 11 (Thioglycoside Phosphoramidate) | Herpes Simplex Virus type 1 (HSV-1) | IC50 | 6.6 μ g/100 μL | acs.org |

Anti-proliferative Investigations in Cancer Cell Lines (e.g., HCT-116, MCF-7)

The 4-phenoxy-pyrimidine framework and its analogs have been a subject of significant interest in oncology research for their anti-proliferative properties. These compounds are often investigated for their ability to inhibit protein kinases, which are crucial regulators of cell growth and proliferation and are frequently dysregulated in cancer. researchgate.net

A study focused on designing dual vascular endothelial growth factor receptor 2 (VEGFR-2) and c-Met inhibitors synthesized a class of 4-phenoxy-pyridine/pyrimidine derivatives. rsc.org Within this series, compound 23k emerged as a promising candidate, demonstrating significant inhibitory activity against several cancer cell lines. rsc.org Notably, it showed an IC50 value of 9.13 ± 0.65 μM against the MCF-7 breast cancer cell line. rsc.org Further investigation revealed that compound 23k could induce apoptosis and arrest the cell cycle in the G0/G1 phase. rsc.org

In another line of research, various pyrimidine derivatives have been evaluated for their cytotoxicity against human colon carcinoma (HCT-116) and breast carcinoma (MCF-7) cells. researchgate.net One study synthesized a series of pyrido[2,3‐d]pyrimidine derivatives and found that several compounds exhibited superior cytotoxic activities against HCT-116 cells and moderate activities against MCF-7 cells when compared to the standard drug doxorubicin. researchgate.net